Specific N-Glycosylation Inhibition by 2-Deoxy-2-fluoro-D-mannose vs. Glycolysis Inhibition by 2-Deoxy-2-fluoro-D-glucose
The deprotected form, 2-deoxy-2-fluoro-D-mannose (2-DFM), demonstrates a specific mechanism of action as an N-glycosylation inhibitor, in contrast to its glucose analog, 2-deoxy-2-fluoro-D-glucose (2-FDG), which acts as a glycolysis inhibitor. In a head-to-head comparison for inhibiting Kaposi's sarcoma-associated herpesvirus (KSHV), 2-DFM was the most potent antiviral compound among the tested sugar analogs [1].
| Evidence Dimension | Antiviral Potency against KSHV |
|---|---|
| Target Compound Data | 2-DFM (derived from target): Most potent inhibitor among 2-DG, 2-FDG, and 2-DFM |
| Comparator Or Baseline | 2-FDG and 2-DG |
| Quantified Difference | 2-DFM > 2-FDG > 2-DG (Qualitative ranking) |
| Conditions | iSLK.219 cells; viral structural glycoprotein expression (K8.1 and gB) |
Why This Matters
This functional distinction validates the procurement of the manno-configured building block for projects focused on N-linked glycosylation pathways over glycolysis pathways.
- [1] Leal, A. S., et al. (2022). Glucose and mannose analogs inhibit KSHV replication by blocking N-glycosylation and inducing the unfolded protein response. Journal of Medical Virology, 95(1), e28314. View Source
